Cas no 1049754-88-2 (4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride)

4-(Chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride is a chemically synthesized compound featuring a chloromethyl-substituted thiazole core linked to a dimethylphenylamine moiety. Its hydrochloride salt form enhances stability and solubility, making it suitable for various research and pharmaceutical applications. The chloromethyl group offers reactivity for further functionalization, while the thiazole and aromatic amine structure contribute to its potential as a building block in medicinal chemistry. This compound is particularly valuable in the development of biologically active molecules, including kinase inhibitors or antimicrobial agents, due to its versatile scaffold. High purity and well-defined characterization ensure reliability for experimental use.
4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride structure
1049754-88-2 structure
Product name:4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride
CAS No:1049754-88-2
MF:C12H13N2SCl.HCl
Molecular Weight:289.224
CID:3110224
PubChem ID:16245638

4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • 4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride
    • MFCD07288530
    • EN300-10436
    • 4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-aminehydrochloride
    • 4-(Chloromethyl)-n-(3,4-dimethylphenyl)-1,3-thiazol-2-amine, HCl
    • G19392
    • Z57008958
    • AKOS008967713
    • ZRB75488
    • CS-0230534
    • 4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrochloride
    • 1049754-88-2
    • インチ: InChI=1S/C12H13ClN2S.ClH/c1-8-3-4-10(5-9(8)2)14-12-15-11(6-13)7-16-12;/h3-5,7H,6H2,1-2H3,(H,14,15);1H
    • InChIKey: NBNBGCOVTBEZHI-UHFFFAOYSA-N
    • SMILES: Cc1ccc(cc1C)Nc2nc(cs2)CCl.Cl

計算された属性

  • 精确分子量: 288.0254750Da
  • 同位素质量: 288.0254750Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 227
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.2Ų

じっけんとくせい

  • ゆうかいてん: 199-201 °C

4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride Security Information

4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B421108-50mg
4-(Chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine Hydrochloride
1049754-88-2
50mg
$ 70.00 2022-06-07
Enamine
EN300-10436-0.1g
4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride
1049754-88-2 95.0%
0.1g
$77.0 2025-02-21
TRC
B421108-100mg
4-(Chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine Hydrochloride
1049754-88-2
100mg
$ 95.00 2022-06-07
Chemenu
CM453341-500mg
4-(Chloromethyl)-n-(3,4-dimethylphenyl)-1,3-thiazol-2-amine, HCl
1049754-88-2 95%+
500mg
$268 2023-01-01
A2B Chem LLC
AI06609-50mg
4-(Chloromethyl)-n-(3,4-dimethylphenyl)-1,3-thiazol-2-amine, HCl
1049754-88-2 95%
50mg
$88.00 2024-04-20
Aaron
AR00HB8D-250mg
4-(Chloromethyl)-n-(3,4-dimethylphenyl)-1,3-thiazol-2-amine, HCl
1049754-88-2 95%
250mg
$177.00 2025-01-24
1PlusChem
1P00HB01-50mg
4-(Chloromethyl)-n-(3,4-dimethylphenyl)-1,3-thiazol-2-amine, HCl
1049754-88-2 95%
50mg
$114.00 2025-02-28
1PlusChem
1P00HB01-500mg
4-(Chloromethyl)-n-(3,4-dimethylphenyl)-1,3-thiazol-2-amine, HCl
1049754-88-2 95%
500mg
$305.00 2025-02-28
1PlusChem
1P00HB01-250mg
4-(Chloromethyl)-n-(3,4-dimethylphenyl)-1,3-thiazol-2-amine, HCl
1049754-88-2 95%
250mg
$186.00 2025-02-28
1PlusChem
1P00HB01-10g
4-(Chloromethyl)-n-(3,4-dimethylphenyl)-1,3-thiazol-2-amine, HCl
1049754-88-2 95%
10g
$1652.00 2023-12-26

4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride 関連文献

4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochlorideに関する追加情報

Introduction to CAS No. 1049754-88-2: 4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride

The compound with CAS No. 1049754-88-2, commonly referred to as 4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in drug discovery. The structure of this compound is characterized by a thiazole ring system, a chloromethyl group, and a substituted phenyl moiety, making it a versatile molecule with potential applications in therapeutic interventions.

Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging cutting-edge methodologies such as transition metal-catalyzed coupling reactions and stereo-selective synthesis techniques. These methods have not only improved the yield and purity of the compound but also facilitated its scalability for large-scale production. The integration of computational chemistry tools has further enhanced our understanding of the molecule's electronic properties and its interactions with biological targets.

The structural features of 4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride are pivotal in determining its pharmacokinetic properties. The thiazole ring contributes to the molecule's stability and bioavailability, while the chloromethyl group introduces reactivity that can be exploited in various chemical transformations. The presence of the 3,4-dimethylphenyl group enhances lipophilicity, which is crucial for membrane permeability and cellular uptake.

Emerging research has highlighted the potential of this compound as a lead molecule in the development of novel therapeutics. Studies conducted using advanced biological assays have demonstrated its ability to modulate key enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders. For instance, recent findings suggest that this compound exhibits potent inhibitory activity against certain kinase enzymes, which are often overexpressed in malignant cells.

In terms of applications, CAS No. 1049754-88-2 has shown promise in preclinical models for treating chronic inflammatory conditions. Its anti-inflammatory properties are attributed to its ability to suppress pro-inflammatory cytokines and modulate immune responses. Furthermore, ongoing clinical trials are investigating its efficacy in alleviating symptoms associated with autoimmune diseases.

The synthesis of this compound involves a multi-step process that begins with the preparation of intermediate thiazole derivatives. Key steps include nucleophilic substitution reactions and amine functionalization, which are optimized to ensure high regioselectivity and stereoselectivity. The use of microwave-assisted synthesis has significantly accelerated reaction times while maintaining product quality.

In conclusion, CAS No. 1049754-88-2 represents a significant advancement in chemical innovation with broad implications for drug development. Its unique structure and versatile properties make it a valuable tool in addressing unmet medical needs across various therapeutic areas.

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Amadis Chemical Company Limited
(CAS:1049754-88-2)4-(chloromethyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine hydrochloride
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Purity:99%
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Price ($):698